molecular formula C7H4FN3O B8540297 7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one

7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B8540297
M. Wt: 165.12 g/mol
InChI Key: BBFPDMPYQUGGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone core with a fluorine substituent at the 7-position. This scaffold is part of the broader pyrazin-2(1H)-one family, known for diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects . The fluorine atom enhances metabolic stability and bioavailability, common strategies in drug design to optimize pharmacokinetics.

Properties

Molecular Formula

C7H4FN3O

Molecular Weight

165.12 g/mol

IUPAC Name

7-fluoro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C7H4FN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-3H,(H,11,12)

InChI Key

BBFPDMPYQUGGNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C=N2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Pyrido-Pyrazinone Family

Bromo-Substituted Derivatives
  • 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 709652-84-6):
    • Molecular Weight : 228.05 g/mol (vs. 178.16 g/mol for the fluorinated compound).
    • Activity : Used to synthesize heterocyclic antibacterial agents .
    • Key Differences : Bromine’s larger atomic radius and higher lipophilicity may reduce solubility compared to fluorine. Fluorine’s electronegativity likely enhances target binding specificity.
Methyl-Substituted Derivatives
  • 3,4-Dihydro-3,6-dimethyl-pyrido[2,3-b]pyrazin-2(1H)-one (AG001QHT, CAS 159104-35-5):
    • Safety Profile : Classified as acutely toxic (oral Category 4), skin/eye irritant (Category 2), and respiratory irritant (Category 3) .
    • Comparison : Fluorine substitution may mitigate toxicity by reducing reactive intermediates, though direct data are lacking.
Clinical-Stage mTOR Inhibitors
  • Onatasertib (7-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-(trans-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one): Target: Dual mTORC1/mTORC2 inhibitor in clinical trials for glioblastoma (NCT02977780) . Key Difference: The fluorinated compound lacks the bulky hydroxypropan-2-yl and methoxycyclohexyl groups, suggesting divergent target selectivity.

Functional Analogues with Heterocyclic Cores

Pyrrolo[2,3-b]pyridine/Pyrimidine Derivatives
  • 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Activity: Potent PB2 inhibitor against influenza (IC₅₀ = 0.8 nM) . Comparison: Fluorine at the 5-position on the pyrrolo ring enhances PB2 binding, whereas the 7-fluoro substitution in the pyrido-pyrazinone may influence spatial interactions with distinct targets.
BTK Inhibitors (Pyrrolo[2,3-d]pyrimidines) :
  • Dataset of 52 Compounds : Linear regression studies highlight the importance of substituent electronegativity and ring saturation in potency .

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